![molecular formula C13H10F3NO2S2 B12561037 Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate CAS No. 193975-63-2](/img/structure/B12561037.png)
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a trifluoromethyl group and a phenyl ring, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-phenylthiazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, affecting their function.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylic acid
- 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxamide
- 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxaldehyde
Uniqueness
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Propiedades
Número CAS |
193975-63-2 |
|---|---|
Fórmula molecular |
C13H10F3NO2S2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
ethyl 4-phenyl-2-(trifluoromethylsulfanyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S2/c1-2-19-11(18)10-9(8-6-4-3-5-7-8)17-12(20-10)21-13(14,15)16/h3-7H,2H2,1H3 |
Clave InChI |
CNCRWGIRPRAYTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)SC(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


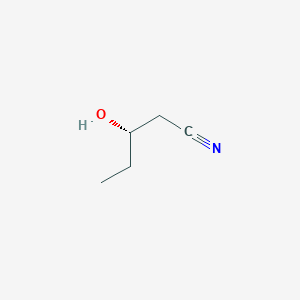
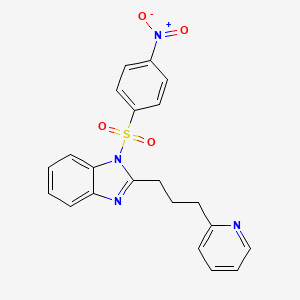
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)
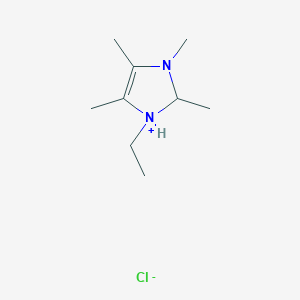


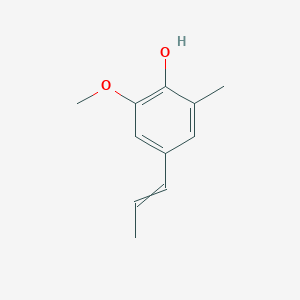
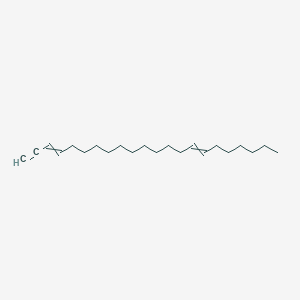
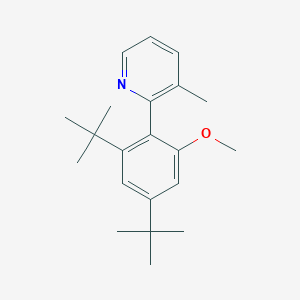
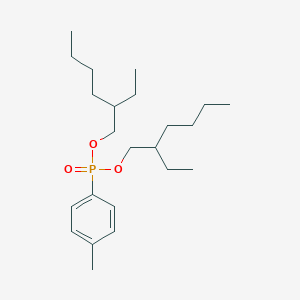

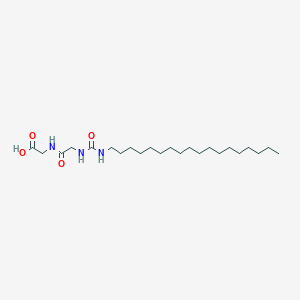
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
